2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyridine ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction.
Coupling Reactions: The final step involves coupling the pyridine ring with the triazole-piperidine intermediate using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be used to modify the triazole ring.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it may be used as a probe to study the function of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFTPHCEVPWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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